Home > Products > Screening Compounds P136868 > N-Carboxybenzyl Gemcitabine
N-Carboxybenzyl Gemcitabine - 138685-83-3

N-Carboxybenzyl Gemcitabine

Catalog Number: EVT-1488530
CAS Number: 138685-83-3
Molecular Formula: C₁₇H₁₇F₂N₃O₆
Molecular Weight: 397.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Gemcitabine

  • Compound Description: Gemcitabine (2′,2′-difluorodeoxycytidine) is a nucleoside analog that acts as an antimetabolite, primarily used in the treatment of various cancers including pancreatic cancer, non-small cell lung cancer, bladder cancer, and breast cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is incorporated into DNA during replication, ultimately leading to chain termination and cell death.

Cisplatin

  • Compound Description: Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapy drug widely used in combination with other agents for treating various cancers. [, , , , , , , , , , , , , , , , ] It forms crosslinks with DNA, disrupting replication and transcription, leading to cell death.
  • Relevance: Cisplatin is frequently used in combination with gemcitabine in chemotherapy regimens for several cancers. [, , , , , , , , , , , , , , ] This co-administration suggests a synergistic effect, potentially enhancing gemcitabine's therapeutic efficacy.

Nab-paclitaxel

  • Compound Description: Nab-paclitaxel (nanoparticle albumin-bound paclitaxel) is an albumin-bound formulation of paclitaxel, a taxane that inhibits microtubule depolymerization, disrupting cell division. [, , , , , , , , , , , , , , ] This formulation improves paclitaxel's delivery and reduces its toxicity.
  • Relevance: Nab-paclitaxel is another agent commonly combined with gemcitabine in treatment regimens for cancers like pancreatic cancer and biliary tract cancers. [, , , , , , , , , , , , , , ]

Capecitabine

  • Compound Description: Capecitabine is an oral prodrug of 5-fluorouracil (5-FU), another antimetabolite that inhibits DNA and RNA synthesis. [, , ] Capecitabine is converted to 5-FU in tumor tissues, providing targeted chemotherapy.
  • Relevance: Capecitabine has been studied in combination with gemcitabine for the treatment of advanced pancreatic cancer, offering a potential alternative to gemcitabine monotherapy.

5-Fluorouracil (5-FU)

  • Compound Description: 5-Fluorouracil (5-FU) is a pyrimidine analog that acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis. [, , , , , ] It is used in a variety of cancer treatments.
  • Relevance: 5-FU is the active metabolite of capecitabine, a compound used in combination with gemcitabine for pancreatic cancer treatment. [, ] Additionally, 5-FU has been investigated in combination with other agents as a treatment option for pancreatic cancer, offering an alternative to gemcitabine-based therapy. [, , ]

Oxaliplatin

  • Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that forms DNA adducts, inhibiting DNA replication and transcription. [, , , , , , , , , ] It is often used in combination with other agents for treating various cancers.
  • Relevance: Oxaliplatin is incorporated into several combination chemotherapy regimens alongside gemcitabine, particularly for pancreatic cancer and biliary tract cancers. [, , , , , , , , , , , , ]

Irinotecan

  • Compound Description: Irinotecan is a topoisomerase I inhibitor, preventing DNA unwinding during replication and transcription. [, , , , , ] It is used in various cancer treatment regimens.
  • Relevance: Irinotecan is a component of the FOLFIRINOX regimen, which includes 5-FU, leucovorin, oxaliplatin, and irinotecan. This regimen is often considered as an alternative to gemcitabine-based therapy for advanced pancreatic cancer. [, , , , , ]

Erlotinib

  • Compound Description: Erlotinib is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR). [, ] It is used in the treatment of certain types of lung cancer and pancreatic cancer.
  • Relevance: Erlotinib has been studied in combination with gemcitabine as a late-line treatment option for unresectable pancreatic cancer, particularly in patients who have progressed after previous therapies.

Deoxycytidine Kinase (DCK)

  • Compound Description: Deoxycytidine kinase (DCK) is an enzyme responsible for phosphorylating deoxycytidine, a crucial step in the activation of gemcitabine into its active form.
  • Relevance: DCK plays a critical role in the mechanism of action of gemcitabine. Its expression level can influence the efficacy of gemcitabine treatment.

Cytidine Deaminase (CDA)

  • Compound Description: Cytidine deaminase (CDA) is an enzyme that inactivates gemcitabine by deamination, converting it to its inactive metabolite 2′,2′-difluorodeoxyuridine.
  • Relevance: CDA plays a significant role in gemcitabine resistance, as increased CDA activity can lead to reduced gemcitabine efficacy.

Lipopolysaccharide (LPS)

  • Compound Description: Lipopolysaccharide (LPS) is a component of the outer membrane of gram-negative bacteria. It can induce inflammation and has been linked to gemcitabine resistance in pancreatic cancer.
  • Relevance: Studies have shown that bacterial colonization, as indicated by LPS presence, can negatively impact the efficacy of adjuvant gemcitabine therapy in pancreatic cancer patients. This suggests a potential role of the microbiome in modulating gemcitabine resistance.
Overview

N-Carboxybenzyl Gemcitabine is a prodrug of the nucleoside analog gemcitabine, designed to enhance its therapeutic efficacy while reducing its toxicity. Gemcitabine is widely used in cancer treatment, particularly for pancreatic and non-small cell lung cancers. The modification of gemcitabine into its carboxybenzyl derivative aims to improve its metabolic stability and bioavailability, facilitating better delivery and activation in tumor tissues.

Source

N-Carboxybenzyl Gemcitabine is synthesized from gemcitabine through chemical modification processes. Research has focused on developing various prodrugs of gemcitabine to optimize its pharmacological properties and therapeutic outcomes.

Classification

N-Carboxybenzyl Gemcitabine falls under the classification of nucleoside analog prodrugs. As a prodrug, it undergoes metabolic conversion to release the active form of gemcitabine in the body.

Synthesis Analysis

The synthesis of N-Carboxybenzyl Gemcitabine involves several steps that modify the parent compound, gemcitabine.

  1. Initial Protection: The hydroxyl groups of gemcitabine are typically protected using silylation techniques to prevent unwanted reactions during subsequent steps.
  2. Carboxybenzyl Group Introduction: The carboxybenzyl moiety is introduced through a coupling reaction with carboxybenzyl chloride or an equivalent reagent, often facilitated by a base such as triethylamine or N,N-diisopropylethylamine.
  3. Deprotection: Following the introduction of the carboxybenzyl group, the protective groups are removed under mild acidic or basic conditions to yield N-Carboxybenzyl Gemcitabine.

Technical details regarding these methods can include specific solvents, temperatures, and reaction times, which are crucial for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of N-Carboxybenzyl Gemcitabine can be represented as follows:

  • Molecular Formula: C18_{18}H22_{22}F2_{2}N3_{3}O5_{5}
  • Molecular Weight: Approximately 547.68 g/mol
  • Structural Features: The compound features a carboxybenzyl group attached to the nucleobase structure of gemcitabine, which includes a deoxyribose sugar moiety and fluorinated substituents that enhance its antitumor activity.

Data from spectroscopic analyses (such as Nuclear Magnetic Resonance and Mass Spectrometry) confirm the successful synthesis and structural integrity of N-Carboxybenzyl Gemcitabine.

Chemical Reactions Analysis

N-Carboxybenzyl Gemcitabine undergoes several important chemical reactions:

  1. Hydrolysis: In physiological conditions, N-Carboxybenzyl Gemcitabine can be hydrolyzed to release gemcitabine. This reaction is facilitated by various enzymes such as esterases found in tissues.
  2. Phosphorylation: Once released, gemcitabine is phosphorylated by deoxycytidine kinase to form active metabolites (gemcitabine monophosphate, diphosphate, and triphosphate), which are essential for its antitumor activity.
  3. Activation Mechanisms: Studies have shown that the presence of reactive oxygen species can enhance the activation rate of certain prodrugs like N-Carboxybenzyl Gemcitabine, leading to improved therapeutic efficacy in cancer cells.

Technical details regarding these reactions include reaction conditions (pH, temperature), kinetics studies, and enzyme specificity.

Mechanism of Action

The mechanism of action for N-Carboxybenzyl Gemcitabine primarily involves its conversion into gemcitabine within cancer cells:

  1. Incorporation into DNA: The active form of gemcitabine competes with deoxycytidine triphosphate for incorporation into DNA during replication.
  2. Chain Termination: Upon incorporation, gemcitabine triphosphate causes premature termination of DNA chain elongation due to its structural modifications.
  3. Induction of Apoptosis: This disruption in DNA synthesis leads to cell cycle arrest and ultimately triggers apoptosis in malignant cells.

Data from cytotoxicity studies indicate that N-Carboxybenzyl Gemcitabine exhibits enhanced potency against various cancer cell lines compared to unmodified gemcitabine.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Melting Point: Approximately 145–146 °C
  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: N-Carboxybenzyl Gemcitabine shows improved stability compared to gemcitabine due to the protective carboxybenzyl group.
  • Reactivity: The compound is reactive towards hydrolytic enzymes that facilitate its conversion back to gemcitabine in target tissues.

Relevant analyses include High-Performance Liquid Chromatography for purity assessment and stability studies under physiological conditions.

Applications

N-Carboxybenzyl Gemcitabine is primarily researched for its applications in oncology:

  1. Cancer Treatment: It serves as a potential therapeutic agent against pancreatic cancer and other solid tumors where conventional gemcitabine therapy has limitations due to toxicity or resistance.
  2. Drug Development: The compound is part of ongoing research aimed at developing more effective prodrugs with enhanced pharmacokinetic profiles.

Properties

CAS Number

138685-83-3

Product Name

N-Carboxybenzyl Gemcitabine

IUPAC Name

benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

Molecular Formula

C₁₇H₁₇F₂N₃O₆

Molecular Weight

397.33

InChI

InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1

SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F

Synonyms

2’-Deoxy-2’,2’-difluoro-N-[(phenylmethoxy)carbonyl]-cytidine; [1-(2-Deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]- carbamic Acid Phenylmethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.